molecular formula C9H8BrNO4 B1433561 Methyl 2-(3-bromo-2-nitrophenyl)acetate CAS No. 1261653-58-0

Methyl 2-(3-bromo-2-nitrophenyl)acetate

Cat. No.: B1433561
CAS No.: 1261653-58-0
M. Wt: 274.07 g/mol
InChI Key: PBKQXTVZNYOCFB-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-2-nitrophenyl)acetate is an aromatic ester derivative characterized by a phenyl ring substituted with bromine (Br) at position 3 and a nitro group (NO₂) at position 2, linked to a methyl acetate moiety. This compound belongs to a class of halogenated nitroaromatic esters with significant utility in organic synthesis, particularly as intermediates in pharmaceuticals, agrochemicals, and materials science. The bromine and nitro groups confer unique electronic and steric properties, making the compound highly reactive in substitution and coupling reactions.

Properties

IUPAC Name

methyl 2-(3-bromo-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-8(12)5-6-3-2-4-7(10)9(6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKQXTVZNYOCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Dimethyl 2-(3-bromo-2-nitrobenzaldehyde)malonate to 2-(3-bromo-2-nitrobenzaldehyde)acetic acid

A critical step in the preparation involves hydrolyzing dimethyl 2-(3-bromo-2-nitrobenzaldehyde)malonate under acidic conditions to yield 2-(3-bromo-2-nitrobenzaldehyde)acetic acid, which is then converted to the methyl ester.

Procedure:

  • Dissolve 36.0 g of dimethyl 2-(3-bromo-2-nitrobenzaldehyde)malonate in 250 mL of acetone or tetrahydrofuran (THF) in a three-neck flask.
  • Add 25 mL of hydrochloric acid (varied molarity: 6M, 8M, or 10M) to the solution.
  • Heat the mixture to reflux and maintain until the reaction reaches completion, monitored by thin-layer chromatography (TLC).
  • After completion, add 1 L of water and extract the product with ethyl acetate (3 × 100 mL).
  • Combine the organic phases and wash with saturated brine, then dry over anhydrous sodium sulfate.
  • Separate the aqueous phase by adding 300 mL of dilute sodium hydroxide (2% w/w).
  • Adjust the aqueous phase pH to 1.5 using hydrochloric acid while maintaining the temperature between 5-10°C to precipitate the acid.
  • Filter and dry the solid to obtain 2-(3-bromo-2-nitrobenzaldehyde)acetic acid with yields ranging from 93.1% to 94.3% depending on solvent and acid concentration.

Yields and Conditions Summary:

Solvent HCl Molarity Yield (%) Notes
Acetone 8M 94.3 Standard reflux, TLC monitored
THF 6M 93.1 Similar reflux conditions
Acetone 10M 93.5 Slightly higher acid strength

This step is crucial for obtaining the carboxylic acid intermediate with high purity and yield, which can be further esterified to the methyl ester.

Esterification to this compound

Following acid precipitation, the 2-(3-bromo-2-nitrobenzaldehyde)acetic acid is converted to its methyl ester via esterification, typically using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.

General Procedure:

  • Dissolve the acid intermediate in methanol.
  • Add catalytic amounts of concentrated sulfuric acid or hydrochloric acid.
  • Reflux the mixture for several hours until esterification is complete, monitored by TLC.
  • Upon completion, neutralize the mixture, extract the product, and purify by recrystallization or chromatography.

This step yields this compound ready for further synthetic applications.

Analytical and Purification Techniques

  • Thin Layer Chromatography (TLC): Employed to monitor reaction progress during hydrolysis and esterification steps.
  • Extraction: Ethyl acetate is commonly used to extract organic intermediates from aqueous phases.
  • Drying: Anhydrous sodium sulfate is used to remove residual water from organic extracts.
  • pH Adjustment: Critical for precipitation of carboxylic acid intermediates; controlled cooling (5-10°C) enhances yield and purity.
  • Filtration and Drying: Solid products are filtered and dried under vacuum or ambient conditions.

Summary Table of Preparation Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Hydrolysis of malonate ester HCl (6M, 8M, or 10M), reflux Acetone/THF Reflux (~56-66°C) 93.1-94.3 TLC monitored, aqueous workup
Extraction and pH adjustment Ethyl acetate extraction, NaOH wash, pH 1.5 Water/EtOAc 5-10°C (precipitate) - Solid acid isolated
Esterification to methyl ester Methanol, acid catalyst, reflux Methanol Reflux (~65°C) Not specified Purification by crystallization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-2-nitrophenyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used to hydrolyze the ester group.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Carboxylic Acids: Hydrolysis of the ester group results in the formation of carboxylic acids.

Scientific Research Applications

Methyl 2-(3-bromo-2-nitrophenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activities and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-bromo-2-nitrophenyl)acetate depends on its chemical structure and the specific reactions it undergoes. For instance, in nucleophilic aromatic substitution, the bromine atom is replaced by a nucleophile through a two-step mechanism involving the formation of a Meisenheimer complex. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Substituents (Phenyl Ring) Functional Groups Molecular Weight Key References
This compound C₉H₈BrNO₄ Br (C3), NO₂ (C2) Methyl ester 272.96
Methyl 2-amino-2-(3-bromophenyl)acetate C₉H₁₀BrNO₂ Br (C3), NH₂ (C2) Methyl ester, amino 244.09
Methyl (3-bromo-4-cyano-2-nitrophenyl)acetate C₁₀H₇BrN₂O₄ Br (C3), NO₂ (C2), CN (C4) Methyl ester, cyano 299.08
Methyl 2-(3-bromo-4-nitrophenyl)acetate C₉H₈BrNO₄ Br (C3), NO₂ (C4) Methyl ester 272.96
2-(3-Bromo-2-nitrophenyl)acetic acid C₈H₆BrNO₄ Br (C3), NO₂ (C2) Carboxylic acid 260.04
Key Observations:

Substituent Position and Electronic Effects: The nitro group at position 2 (target compound) creates a strong electron-withdrawing effect, activating the ring for electrophilic substitution at meta/para positions relative to the nitro group. Amino vs. Nitro Groups: Methyl 2-amino-2-(3-bromophenyl)acetate () replaces the nitro group with an amino (NH₂) group, significantly increasing electron density on the ring. This enhances hydrogen-bonding capacity (e.g., N–H⋯O interactions) and alters solubility and reactivity in cross-coupling reactions .

Ester vs. Acid: The free carboxylic acid in 2-(3-bromo-2-nitrophenyl)acetic acid () enables salt formation and hydrogen-bonded networks, contrasting with the methyl ester’s lipophilicity and suitability for ester hydrolysis reactions .

Physicochemical Properties and Reactivity

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polarity) XLogP₃ (Lipophilicity) Notable Reactivity
This compound Not reported Moderate (ester) ~2.5 (estimated) Nucleophilic aromatic substitution (Br site)
Methyl 2-amino-2-(3-bromophenyl)acetate Not reported High (polar NH₂) 1.6 Suzuki coupling (Br), amide formation
Methyl (3-bromo-4-cyano-2-nitrophenyl)acetate Not reported Low (CN, NO₂) ~2.8 (estimated) Cyano reduction, nitration
2-(3-Bromo-2-nitrophenyl)acetic acid Not reported High (acid) ~1.9 Acid-catalyzed esterification
Key Findings:
  • Lipophilicity : Methyl esters generally exhibit higher lipophilicity (XLogP₃ ~2.5) compared to carboxylic acids (XLogP₃ ~1.9), influencing their pharmacokinetic profiles in drug design .
  • Reactivity : The bromine atom in all analogs serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while nitro groups facilitate reduction to amines or participation in cycloaddition reactions .

Biological Activity

Methyl 2-(3-bromo-2-nitrophenyl)acetate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and reactivity with biological targets. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a nitro group attached to a phenyl ring, contributing to its unique reactivity. The presence of these substituents enhances its chemical reactivity and potential biological activity, making it a compound of interest in various fields, including organic synthesis and medicinal chemistry .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of various derivatives that may exhibit different biological activities.
  • Reduction Reactions : The nitro group can be reduced to an amino group, potentially altering the compound's pharmacological profile.
  • Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which may also possess biological activity .

Biological Activity

Research into the biological activity of this compound has highlighted several areas of interest:

  • Antimicrobial Activity : Compounds structurally similar to this compound have been evaluated for their antimicrobial properties. For instance, derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating moderate to potent activity .
  • Anti-inflammatory Effects : Studies have suggested that derivatives may inhibit inflammatory mediators such as MCP-1 in human whole blood assays, indicating potential applications in treating inflammatory diseases .

Case Studies

  • Antimycobacterial Evaluation : A series of derivatives based on similar nitrophenyl structures were synthesized and tested against M. tuberculosis. One derivative exhibited an MIC of 4 μg/mL against both sensitive and rifampicin-resistant strains, demonstrating the potential for developing effective antitubercular agents .
  • Inhibition of Inflammatory Mediators : Research indicated that certain derivatives could inhibit the production of MCP-1 in LPS-stimulated human whole blood, suggesting a role in modulating inflammatory responses .

Data Table: Biological Activity Overview

CompoundActivity TypeMIC (μg/mL)Reference
Derivative 3mAntimycobacterial4
Derivative XAnti-inflammatory500 nM
This compoundGeneral reactivityN/A

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain low temperatures during nitration to avoid over-nitration or decomposition.
  • Catalyst Selection : Use Lewis acids (e.g., FeBr₃) for regioselective bromination at the meta position relative to the nitro group.
  • Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/EtOAc) to minimize side products.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃ (1.2 eq), H₂SO₄, 0–5°C, 2 h65–70Adapted
BrominationBr₂ (1.1 eq), FeBr₃, 50°C, 6 h75–80
EsterificationMeOH, H₂SO₄, reflux, 12 h85–90

Basic: Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 7.5–8.5 ppm), methyl ester (δ 3.6–3.8 ppm), and coupling patterns to confirm substitution (e.g., para-bromo vs. ortho-nitro). Compare to literature data for analogous compounds .
    • ¹³C NMR : Identify carbonyl (δ 170–175 ppm) and quaternary carbons adjacent to substituents.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Br or NO₂ groups).
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient).

Advanced: How can X-ray crystallography (e.g., SHELX, ORTEP) resolve the crystal structure of this compound?

Q. Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect intensity data with a CCD detector .
  • Structure Solution : Employ SHELXD for phase determination via direct methods. Refine with SHELXL using full-matrix least squares .
  • Visualization : Generate ORTEP diagrams to display anisotropic displacement parameters and confirm stereochemistry .

Q. Table 2: Example Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
R Factor<0.05
Unit Cell Dimensionsa = 10.2 Å, b = 8.5 Å, c = 15.3 ÅAdapted

Advanced: How do computational methods (e.g., DFT) elucidate electronic effects of bromo and nitro substituents?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate electrostatic potential maps to visualize electron-withdrawing effects of NO₂ and Br .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity (e.g., susceptibility to nucleophilic attack).
  • NBO Analysis : Quantify hyperconjugation between substituents and the aromatic ring.

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Q. Methodological Answer :

  • Verify Solvent Effects : Ensure deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) do not influence chemical shifts .
  • Check Diastereomerism : Use 2D NMR (COSY, NOESY) to detect conformational isomers.
  • Cross-Validate with XRD : Compare experimental bond lengths/angles to crystallographic data .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • Reactive Intermediates : Use Schlenk lines for air-sensitive steps (e.g., nitration).
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Store halogenated waste separately .
  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for bromine handling .

Advanced: How is this compound utilized as a precursor in pharmaceutical synthesis?

Q. Methodological Answer :

  • Heterocycle Synthesis : React with hydrazines to form pyrazoles or with thioureas to yield thiazoles .
  • Drug Derivatives : Convert to α-amino acids via reduction of the nitro group (e.g., H₂/Pd-C) .

Advanced: What purification techniques ensure high-purity samples?

Q. Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to remove polar impurities.
  • Flash Chromatography : Optimize solvent gradients (e.g., hexane:EtOAc 4:1 to 1:1) based on TLC Rf values .
  • Distillation : For volatile byproducts, employ short-path distillation under reduced pressure.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(3-bromo-2-nitrophenyl)acetate
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Methyl 2-(3-bromo-2-nitrophenyl)acetate

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